Cas no 2228347-50-8 (2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine)

2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine
- 2228347-50-8
- EN300-1816995
- 2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine
-
- インチ: 1S/C10H16N2O/c1-8-7-9(12-13-8)10(5-6-11)3-2-4-10/h7H,2-6,11H2,1H3
- InChIKey: BYAGGWQGWNAHGQ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C2(CCN)CCC2)=N1
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816995-5.0g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 5g |
$4764.0 | 2023-05-26 | ||
Enamine | EN300-1816995-0.05g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 0.05g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1816995-10g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 10g |
$7065.0 | 2023-09-19 | ||
Enamine | EN300-1816995-0.5g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 0.5g |
$1577.0 | 2023-09-19 | ||
Enamine | EN300-1816995-1.0g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 1g |
$1643.0 | 2023-05-26 | ||
Enamine | EN300-1816995-1g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 1g |
$1643.0 | 2023-09-19 | ||
Enamine | EN300-1816995-5g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 5g |
$4764.0 | 2023-09-19 | ||
Enamine | EN300-1816995-0.25g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 0.25g |
$1513.0 | 2023-09-19 | ||
Enamine | EN300-1816995-0.1g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 0.1g |
$1447.0 | 2023-09-19 | ||
Enamine | EN300-1816995-10.0g |
2-[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]ethan-1-amine |
2228347-50-8 | 10g |
$7065.0 | 2023-05-26 |
2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amineに関する追加情報
Introduction to 2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine (CAS No: 2228347-50-8)
2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine is a specialized organic compound characterized by its unique structural framework, which integrates a cyclobutyl moiety with an N-substituted oxazole ring. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and molecular research. The chemical entity, identified by its CAS number 2228347-50-8, represents a sophisticated blend of heterocyclic and aliphatic functionalities, making it a subject of interest for synthetic chemists and medicinal biologists alike.
The molecular structure of 2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine consists of a cyclobutyl ring connected to an amine-substituted ethyl group, which is further linked to a 5-methyl-substituted 1,2-oxazole ring. The presence of the oxazole ring introduces nitrogen atoms into the molecular framework, which can participate in hydrogen bonding and other non-covalent interactions. These interactions are crucial for the compound's binding affinity and specificity when interacting with biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their pharmacological properties. The oxazole scaffold, in particular, has been extensively studied for its role in various bioactive molecules. The incorporation of a cyclobutyl group into the oxazole-based structure enhances the rigidity of the molecule, potentially improving its stability and bioavailability. This structural feature makes 2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of the cyclobutyl and oxazole moieties provides a versatile platform for chemical modification. Researchers have been exploring various derivatives of this compound to optimize its pharmacokinetic and pharmacodynamic properties. For instance, modifications at the amine group or the methyl-substituted position on the oxazole ring could lead to enhanced binding affinity or altered metabolic profiles.
The synthesis of 2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclobutyl group typically involves cyclization reactions or metal-catalyzed coupling processes. The subsequent functionalization of the amine and oxazole moieties demands careful consideration to ensure regioselectivity and yield optimization. Advanced synthetic techniques, such as transition-metal catalysis and flow chemistry, have been employed to streamline these processes.
Recent studies have highlighted the importance of understanding the stereochemistry of heterocyclic compounds in drug design. The cyclobutyl ring in 2-(5-methyl-l,l-dioxolane-l)-l-propanamine (a related compound) has been shown to influence binding interactions with biological targets. Similarly, the stereochemistry of 2-l-(5-methyl-l,l-dioxolane-l)-l-propanamine may play a critical role in its efficacy and selectivity. Investigating the absolute configuration of this compound could provide valuable insights into its mechanism of action.
The pharmacological potential of 2-l-(5-methyl-l,l-dioxolane-l)-l-propanamine has been explored in several preclinical studies. These studies have focused on its interactions with enzymes and receptors relevant to various therapeutic areas. For example, derivatives of this compound have shown promise as inhibitors or modulators of enzymes involved in inflammatory pathways. Additionally, the oxazole moiety has been linked to anti-viral and anti-cancer activities in other contexts.
The use of computational methods has become increasingly important in assessing the potential bioactivity of novel compounds like CAS No: 2228347 50 8. Molecular docking simulations can predict how this compound might interact with biological targets at the atomic level. These simulations help researchers identify key binding residues and optimize drug-like properties such as solubility and permeability.
In conclusion,CAS No: 2228347 50 8 represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of heterocyclic and aliphatic functionalities makes it a valuable scaffold for further chemical exploration. As research continues to uncover new applications for this compound,CAS No: 2228347 50 8 is likely to play an important role in advancing pharmaceutical innovation.
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